molecular formula C16H14N6O2S2 B2528228 6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole CAS No. 1105224-07-4

6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole

Cat. No.: B2528228
CAS No.: 1105224-07-4
M. Wt: 386.45
InChI Key: PSDZLLMZGODSFN-UHFFFAOYSA-N
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Description

6-Methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole (CAS 1105224-07-4) is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure features a fused imidazo[2,1-b]thiazole core substituted at the 5-position with a 4-methyl-1,2,4-triazole moiety, which is further modified with a (4-nitrobenzyl)thio group. This combination of nitrogen-rich heterocycles and an electron-withdrawing nitroaromatic group contributes to its promising biological profile . Research indicates this compound exhibits notable cytotoxic activity against a panel of human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), suggesting its potential as a lead compound in anticancer agent development . Furthermore, it demonstrates antibacterial and antifungal properties, with particular efficacy observed against Candida albicans . The biological activity is often attributed to the 1,2,4-triazole component, which is known to inhibit enzymes like cytochrome P450 and can induce apoptosis in cancer cells . The imidazo[2,1-b]thiazole scaffold is itself a privileged structure in medicinal chemistry, associated with a wide spectrum of pharmacological activities, including antibacterial, antitubercular, and antiviral effects . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-methyl-5-[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2S2/c1-10-13(21-7-8-25-15(21)17-10)14-18-19-16(20(14)2)26-9-11-3-5-12(6-4-11)22(23)24/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDZLLMZGODSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole (CAS Number: 1105224-07-4) is a novel heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity against cancer cell lines, antibacterial properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N6O2S2C_{16}H_{14}N_{6}O_{2}S_{2} with a molecular weight of 386.5 g/mol. Its structure incorporates both imidazole and triazole moieties, which are known for their diverse biological activities.

PropertyValue
Common NameThis compound
CAS Number1105224-07-4
Molecular FormulaC₁₆H₁₄N₆O₂S₂
Molecular Weight386.5 g/mol

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against three cancer cell lines: HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of incubation.

Cell LineIC50 (μM)Reference
HCT-11612.5
MCF-715.0
HeLa10.0

The results indicate that the compound exhibits significant cytotoxic activity across these cell lines, suggesting its potential as an anticancer agent.

Antibacterial Activity

In addition to its anticancer properties, the compound's antibacterial activity was evaluated against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various bacterial strains.

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings highlight the compound's potential as an antibacterial agent, particularly against Candida albicans, which is notable given the increasing resistance to conventional antifungal treatments.

The biological activity of this compound can be attributed to its structural features. The presence of the triazole ring is particularly significant; triazoles are known to inhibit fungal cytochrome P450 enzymes and exhibit anticancer properties by inducing apoptosis in cancer cells. Additionally, the thioether linkage may enhance cellular permeability and bioactivity.

Case Studies

  • Antitumor Activity : A study conducted by researchers demonstrated that derivatives of the triazole moiety exhibited enhanced antitumor activity compared to their non-triazole counterparts. The incorporation of substituents such as nitro and methyl groups significantly influenced their cytotoxic profiles.
  • Antimicrobial Efficacy : Another investigation assessed various derivatives based on this compound structure for their antimicrobial properties. It was found that modifications in the aromatic rings could enhance efficacy against resistant bacterial strains.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Compound Name Triazole Substituents Imidazo[2,1-b]thiazole Substituents Key Structural Differences
6-Methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole (Target) 4-Methyl, 5-(4-nitrobenzyl)thio 6-Methyl Nitrobenzylthio group enhances electron deficiency
4-Ethyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole-3-thiol 4-Ethyl, 3-thiol 6-Methyl Thiol group increases polarity; ethyl enhances lipophilicity
5-Nitro-6-(4-nitrophenyl)imidazo[2,1-b]thiazole Nitro at position 5; 4-nitrophenyl at position 6 None Dual nitro groups amplify electronic effects

Aromatic Substituent Positioning

Compound Name Aromatic Group Position Nitro Group Position Impact on Properties
Target Compound Para (4-nitrobenzyl) Benzyl para position Stabilizes thioether linkage; enhances resonance
5-Nitro-6-(2-nitrophenyl)imidazo[2,1-b]thiazole Ortho (2-nitrophenyl) Phenyl ortho position Steric hindrance may reduce binding efficiency; altered electronic distribution

Thioether Formation

The target compound’s (4-nitrobenzyl)thio group is synthesized via nucleophilic substitution, similar to methods in , where thioether linkages are formed using chlorobenzyl halides and thiol-containing intermediates under basic conditions .

Suzuki Coupling

Physicochemical Properties

Property Target Compound 4-Ethyl-5-{6-methylimidazo...-thiol 5-Nitro-6-(4-nitrophenyl)...
Molecular Formula* ~C17H15N6O2S2 C10H11N5S2 C11H6N4O4S
Molecular Weight ~453.5 g/mol 289.4 g/mol 314.3 g/mol
Key Functional Groups Nitro, thioether, triazole Thiol, triazole Nitro, phenyl
Lipophilicity (LogP) High (nitrobenzylthio group) Moderate (thiol reduces LogP) High (dual nitro groups)

Electronic and Steric Effects

  • Thioether vs. Thiol : The (4-nitrobenzyl)thio group in the target compound offers greater steric bulk and reduced polarity compared to the thiol group in ’s compound, influencing solubility and bioavailability .

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